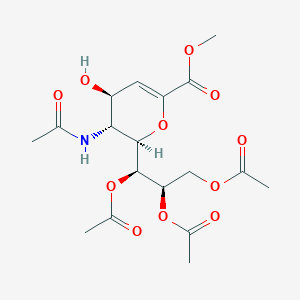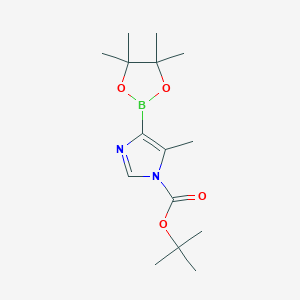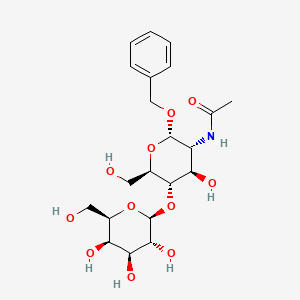![molecular formula C17H22N2O2S B11827371 (4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B11827371.png)
(4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine is a complex organic compound belonging to the class of naphthyridines This compound is characterized by its unique aziridine ring fused to a naphthyridine core, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the naphthyridine core and the aziridine ring. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process. Solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of various substituted naphthyridine compounds.
Scientific Research Applications
Chemistry
In chemistry, (4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine is used as a building block for the synthesis of more complex molecules
Biology
The compound’s biological activity makes it a valuable tool in biochemical research. It can be used to study enzyme interactions, protein binding, and cellular processes. Its ability to interact with biological macromolecules opens up possibilities for drug discovery and development.
Medicine
In medicine, this compound has potential therapeutic applications. Its unique structure allows it to act as a pharmacophore, a part of a molecule responsible for its biological activity. Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.
Industry
Industrially, the compound can be used in the development of new materials with specific properties. Its reactivity and stability make it suitable for applications in polymer science, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The aziridine ring can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or the disruption of cellular processes. The tosyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: A simpler analog with a similar core structure but lacking the aziridine ring and tosyl group.
1,8-Naphthyridine: Another analog with a different arrangement of nitrogen atoms in the ring system.
Aziridine derivatives: Compounds containing the aziridine ring but with different substituents and core structures.
Uniqueness
(4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine is unique due to its combination of the aziridine ring and the naphthyridine core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H22N2O2S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(3R,5aR,9aR)-3-methyl-7-(4-methylphenyl)sulfonyl-1,3,5a,6,8,9-hexahydroazirino[2,1-j][1,6]naphthyridine |
InChI |
InChI=1S/C17H22N2O2S/c1-13-3-7-16(8-4-13)22(20,21)18-10-9-17-12-19(17)14(2)5-6-15(17)11-18/h3-8,14-15H,9-12H2,1-2H3/t14-,15-,17+,19?/m1/s1 |
InChI Key |
KIKMQDQZIOQUPV-XKMFQDRSSA-N |
Isomeric SMILES |
C[C@@H]1C=C[C@@H]2CN(CC[C@@]23N1C3)S(=O)(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1C=CC2CN(CCC23N1C3)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



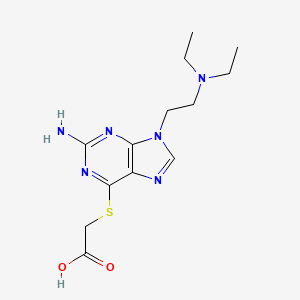
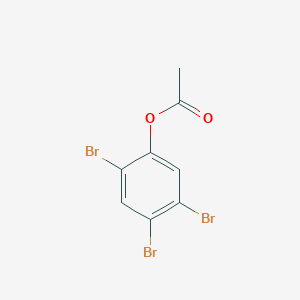
![N-[(3aR,4R)-6-methoxy-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11827305.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11827309.png)

![3-Methoxy-5,6-dihydro-7h-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B11827322.png)
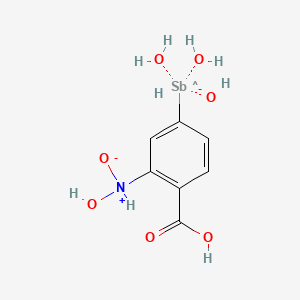
![2-(Dibenzo[b,d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11827344.png)
